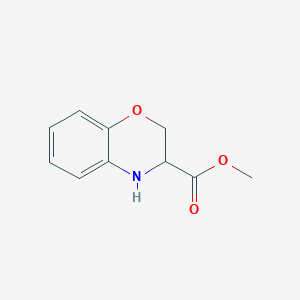
3(R,S)-Methoxycarbonyl-3,4-dihydro-2H-1,4-benzoxazine
Cat. No. B8444924
M. Wt: 193.20 g/mol
InChI Key: MFQXVZYXVMQSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05719141
Procedure details


4.0 g of 3(R,S)-ethoxycarbonyl-3,4-dihydro-2H-1,4-benzoxazine (Example 20)) are stirred together with 0.8 g of magnesium powder in 100 ml of methanol at room temperature for 2 h. When the exothermic reaction has ended, the mixture is concentrated, the residue is taken up in methylene chloride and the organic phase is washed with 0.1N hydrochloric acid. After customary working up, the crude product is purified over 250 g of silica gel (mobile phase B): Rf (B)=0.26.
Quantity
4 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH:6]1[NH:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[O:8][CH2:7]1)=[O:5])C.[Mg]>CO>[CH3:1][O:3][C:4]([CH:6]1[NH:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[O:8][CH2:7]1)=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1COC2=C(N1)C=CC=C2
|
|
Name
|
|
|
Quantity
|
0.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
When the exothermic reaction
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture is concentrated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase is washed with 0.1N hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product is purified over 250 g of silica gel (mobile phase B)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(=O)C1COC2=C(N1)C=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
